5-Iodothiophene-2-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
53595-67-8 |
|---|---|
Molecular Formula |
C4H4INO2S2 |
Molecular Weight |
289.1 g/mol |
IUPAC Name |
5-iodothiophene-2-sulfonamide |
InChI |
InChI=1S/C4H4INO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,(H2,6,7,8) |
InChI Key |
MRUQKTZKWAIIBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)I)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Strategies for 5 Iodothiophene 2 Sulfonamide
Synthesis of Thiophene-2-sulfonamide (B153586) Precursors
The synthesis of the thiophene-2-sulfonamide backbone is a critical first step in this approach. Thiophene (B33073) can be directly sulfochlorinated using chlorosulfonic acid to produce thiophene-2-sulfonyl chloride. This intermediate can then be reacted with ammonia (B1221849) or an appropriate amine to yield the corresponding sulfonamide. mdpi.com Another approach involves the use of organozinc reagents. For example, 2-thienylzinc bromide can react with 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC) to afford thiophene-2-sulfonyl chloride, which can then be converted to the sulfonamide. acs.org
| Precursor Synthesis Method | Reagents | Product |
| Direct Sulfochlorination | Thiophene, Chlorosulfonic Acid | Thiophene-2-sulfonyl chloride |
| Organozinc Route | 2-Thienylzinc bromide, TCPC | Thiophene-2-sulfonyl chloride |
Introduction of the Iodine Substituent via Organometallic or Halogen Exchange Reactions
Once a suitable precursor is obtained, the iodine atom can be introduced. If the precursor is a halogenated thiophene other than iodo, such as 5-bromothiophene-2-sulfonamide (B1270684), a halogen exchange reaction can be performed. For instance, 3-bromothiophene (B43185) has been successfully converted to 3-iodothiophene (B1329286) using potassium iodide in the presence of a copper(I) iodide/diamine ligand catalyst system. researchgate.net This type of Finkelstein reaction can be a powerful tool for introducing iodine.
Organometallic intermediates also provide a versatile route. A thiophene derivative can be lithiated at the desired position using a strong base like n-butyllithium, followed by quenching with an iodine source such as molecular iodine to introduce the iodine substituent. ic.ac.uk
| Iodination Method | Precursor | Reagents | Product |
| Halogen Exchange | 5-Bromothiophene-2-sulfonamide | KI, CuI/diamine ligand | 5-Iodothiophene-2-sulfonamide |
| Organometallic Route | Thiophene-2-sulfonamide | n-BuLi, I2 | This compound |
Advanced Synthetic Techniques
Palladium-Catalyzed Cross-Coupling Reactions for Analogues (e.g., Suzuki-Miyaura)
The carbon-iodine bond in this compound is a prime site for modification via palladium-catalyzed cross-coupling reactions, allowing for the synthesis of a diverse library of 5-aryl or 5-heteroaryl thiophene-2-sulfonamide analogues. The Suzuki-Miyaura reaction is a particularly powerful and widely used method for this purpose due to its mild conditions and tolerance of various functional groups. researchgate.netarkat-usa.org
In a typical Suzuki-Miyaura coupling, 5-halothiophene-2-sulfonamide (where the halogen is iodine or bromine) is reacted with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst, a base, and a suitable solvent. researchgate.netnih.gov The iodine atom in this compound makes it a highly reactive coupling partner for these transformations. Studies on the analogous 5-bromothiophene-2-sulfonamide (B1270684) show that catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are effective, often in combination with a base such as potassium phosphate (B84403) (K₃PO₄) and a solvent system like 1,4-dioxane/water. nih.gov The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium catalyst to the carbon-halogen bond, transmetalation with the boronic acid, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. researchgate.net
The versatility of this method allows for the introduction of a wide range of substituents at the 5-position of the thiophene (B33073) ring. Research has demonstrated the successful coupling of 5-bromothiophene-2-sulfonamide with various aryl boronic acids, yielding products in fair to good yields. researchgate.netnih.gov
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with 5-Bromothiophene-2-sulfonamide
| Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 72 | nih.gov |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 68 | nih.gov |
| 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 66 | nih.gov |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 62 | nih.gov |
| Naphthalene-1-boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 56 | nih.gov |
Stereoselective and Chemoselective Transformations
Stereoselective and chemoselective transformations are critical for constructing complex molecules with precise three-dimensional arrangements and for modifying one functional group in the presence of others.
Chemoselectivity: The palladium-catalyzed cross-coupling reactions discussed previously are prime examples of chemoselective transformations. The palladium catalyst selectively activates and cleaves the carbon-iodine bond for the coupling reaction, while leaving other potentially reactive functional groups, such as the N-H and S=O bonds of the sulfonamide moiety, intact. researchgate.netnih.gov This inherent selectivity is a cornerstone of modern catalytic methods, enabling the direct functionalization of molecules like this compound without the need for protecting groups on the sulfonamide. Furthermore, hypervalent iodine reagents have been used to selectively convert aryl thiols to either sulfonimidates or sulfonamides by modifying reaction conditions, showcasing chemoselectivity in the formation of sulfur-nitrogen bonds. acs.org
Stereoselectivity: While the core structure of this compound is achiral, it can be used as a building block in stereoselective syntheses to create chiral molecules. For instance, a palladium-catalyzed directed C(sp³)–H arylation has been reported for proline derivatives, where 2-iodothiophene (B115884) was successfully coupled to the 3-position of the proline ring in a stereospecific manner, yielding a single cis-diastereoisomer. acs.org This demonstrates how a heteroaryl iodide like 2-iodothiophene, a close relative of the title compound, can participate in reactions that create stereocenters with high control. In a different context, the synthesis of thiophene S-glycosides has been shown to proceed via an Sₙ2 reaction mechanism, resulting in a complete inversion of configuration at the anomeric center of the sugar, another example of a stereoselective transformation involving thiophene derivatives. acs.org
Green Chemistry Considerations in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound and its derivatives can reduce environmental impact, improve safety, and increase efficiency. digitellinc.com
One significant green approach is the use of alternative solvents. A highly efficient and environmentally friendly method for synthesizing sulfonamides has been developed using water as the reaction medium. rsc.org This process operates under dynamic pH control, uses equimolar amounts of reactants, and avoids organic bases, with product isolation often requiring only simple filtration. rsc.org Applying such a methodology to the reaction between 5-iodothiophene-2-sulfonyl chloride and ammonia (B1221849) could significantly improve the green profile of the synthesis.
Catalysis is another key area for green innovation. The development of syntheses for thiophene derivatives using the recyclable organic catalyst L-proline, sometimes under solvent-free conditions, presents an attractive, sustainable alternative to traditional methods. digitellinc.com For the synthesis of sulfonamides, metal-free protocols have been developed, such as an iodine-mediated oxidative coupling between sodium sulfinates and amines, which offers a cost-effective and practical green approach. nih.gov
Flow chemistry represents a technological advancement that can make sulfonamide synthesis more efficient and safer. nih.gov This technique allows for precise control over reaction parameters, can improve yields, and enables safer handling of reactive intermediates on various scales. nih.gov These green strategies, while often demonstrated for sulfonamides or thiophenes in a general context, provide a clear roadmap for developing more sustainable and efficient synthetic routes to this compound and its valuable derivatives.
Reactivity of the Aryl Iodide Moiety
The carbon-iodine bond on the thiophene ring is a key site for various chemical reactions, enabling the introduction of diverse substituents.
Nucleophilic Aromatic Substitution Pathways
While aryl halides are generally resistant to nucleophilic substitution under normal conditions, the presence of electron-withdrawing groups can facilitate such reactions. govtpgcdatia.ac.inpressbooks.pub In the case of this compound, the strongly electron-withdrawing sulfonamide group at the 2-position activates the thiophene ring towards nucleophilic attack. libretexts.org This activation is most effective for positions ortho and para to the electron-withdrawing group. pressbooks.publibretexts.org
The generally accepted mechanism for this transformation is the SNAr (addition-elimination) pathway. pressbooks.publibretexts.org This two-step process involves the initial attack of a nucleophile on the carbon atom bearing the iodine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. govtpgcdatia.ac.inlibretexts.org This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing sulfonamide group. libretexts.org In the subsequent step, the iodide ion is eliminated, restoring the aromaticity of the thiophene ring and yielding the substituted product. libretexts.org
A series of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides were prepared by reacting 5-bromo-thiophene-2-sulfonamide with substituted benzyl (B1604629) mercaptans, demonstrating a nucleophilic substitution pathway. nih.gov Although this example uses the bromo-analogue, the principle applies to the iodo-compound as well, often with enhanced reactivity.
Under harsh conditions, such as high temperatures and the use of very strong bases, nucleophilic aromatic substitution can also proceed via an elimination-addition mechanism involving a benzyne-like intermediate, known as a hetaryne. govtpgcdatia.ac.inpressbooks.pub
Oxidative Addition and Reductive Elimination Mechanisms in Organometallic Reactions
The carbon-iodine bond of this compound readily participates in organometallic cross-coupling reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation. These reactions are often catalyzed by transition metals, particularly palladium and nickel complexes. utoronto.casci-hub.st The catalytic cycle of these reactions typically involves two key steps: oxidative addition and reductive elimination. libretexts.org
Oxidative Addition: This is often the initial step where the low-valent transition metal catalyst (e.g., Pd(0)) inserts into the carbon-iodine bond of the this compound. utoronto.calibretexts.orgresearchgate.net This process involves the oxidation of the metal center (e.g., from Pd(0) to Pd(II)) and results in the formation of an organopalladium(II) halide intermediate. utoronto.caresearchgate.net The reactivity of aryl halides in oxidative addition generally follows the trend I > Br > Cl, making this compound a highly reactive substrate for this step. utoronto.ca
Reductive Elimination: Following a series of steps which may include transmetalation (in the case of coupling with an organometallic reagent), the two organic groups bound to the metal center couple and are eliminated from the coordination sphere. libretexts.orgresearchgate.net This step regenerates the low-valent catalyst, allowing it to re-enter the catalytic cycle, and forms the final coupled product. libretexts.orgresearchgate.net
These mechanisms are central to widely used reactions such as the Suzuki-Miyaura, Stille, and Heck couplings, all of which can be applied to this compound to introduce a variety of substituents at the 5-position.
Halogen Dance Reactions and Regioisomeric Rearrangements
The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. researchgate.netresearchgate.net This reaction provides a powerful tool for accessing regioisomers that are otherwise difficult to synthesize. researchgate.net For iodothiophenes, treatment with strong bases like lithium amides can induce the migration of the iodine atom. researchgate.netbenthamdirect.com
The mechanism of the halogen dance reaction in iodothiophenes has been studied using computational methods. benthamdirect.com It is proposed to proceed through a series of protonation/deprotonation steps and the formation of an iodo-bridged transition state. researchgate.netbenthamdirect.com This can lead to a cascade of isomerizations and disproportionations. benthamdirect.com While specific studies on this compound are not prevalent, the general principles observed for other iodothiophenes suggest that under strongly basic conditions, it could potentially undergo rearrangement to other isomeric iodothiophene-2-sulfonamides. researchgate.netbenthamdirect.com For example, lithiation of 2-bromo-5-methylthiophene (B1266114) with LDA can lead to the formation of 3-bromo-2-lithio-5-methylthiophene, demonstrating a selective halogen dance. researchgate.net
Arylation Reactions with Nucleophiles
The aryl iodide moiety of this compound is an excellent electrophilic partner in various arylation reactions, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. researchgate.netdoaj.org These reactions involve the coupling of the iodothiophene with an organoboron reagent, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netdoaj.org
A convenient method for the synthesis of 5-arylthiophene-2-sulfonamide derivatives has been reported via the Suzuki cross-coupling of 5-bromothiophene-2-sulfonamide with various arylboronic acids. researchgate.netdoaj.orgresearchgate.net Good yields were obtained using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in 1,4-dioxane. researchgate.net Electron-rich boronic acids were found to give good yields of the corresponding products. researchgate.net The principles of this reaction are directly applicable to this compound, which is expected to be even more reactive than its bromo counterpart.
The scope of nucleophiles is not limited to organoboron reagents. Other organometallic reagents used in Stille, Negishi, and Hiyama couplings can also be employed for the arylation of the 5-position of the thiophene ring. Furthermore, copper-catalyzed cross-coupling reactions with various nucleophiles, including amines and thiols, are also viable methods for the functionalization of this position. nih.govresearchgate.net
Transformations Involving the Sulfonamide Group
The sulfonamide group (-SO₂NH₂) also offers a site for chemical modification, primarily through reactions at the nitrogen atom.
N-Alkylation and Acylation Reactions
The hydrogen atoms on the nitrogen of the sulfonamide group are acidic and can be removed by a base, allowing for subsequent N-alkylation or N-acylation.
N-Alkylation: The N-alkylation of sulfonamides is a common transformation. organic-chemistry.org A study on the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides demonstrated the successful alkylation of 5-bromothiophene-2-sulfonamide with various alkyl bromides using lithium hydride (LiH) in dimethylformamide (DMF). dovepress.comnih.gov This method resulted in good yields of the N-alkylated products. nih.gov This protocol can be directly applied to this compound. Other methods for N-alkylation of sulfonamides include the use of alcohols as alkylating agents in the presence of transition metal catalysts through a "borrowing hydrogen" methodology. organic-chemistry.orgionike.com Lewis acids such as FeCl₃ and ZnCl₂ can also catalyze the N-alkylation of sulfonamides with alkyl halides. dnu.dp.ua
N-Acylation: Similar to alkylation, the sulfonamide nitrogen can be acylated using acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction introduces an acyl group to the nitrogen, forming an N-acylsulfonamide.
These N-functionalization reactions are valuable for modifying the properties of the molecule and for the synthesis of more complex derivatives with potential applications in medicinal chemistry and materials science. rroij.com
Data Tables
Table 1: Suzuki-Miyaura Cross-Coupling of 5-Bromothiophene-2-sulfonamide with Aryl Boronic Acids researchgate.netresearchgate.net
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenylthiophene-2-sulfonamide | 75 |
| 2 | 4-Methylphenylboronic acid | 5-(4-Methylphenyl)thiophene-2-sulfonamide | 80 |
| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)thiophene-2-sulfonamide | 78 |
| 4 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)thiophene-2-sulfonamide | 72 |
| 5 | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)thiophene-2-sulfonamide | 70 |
| Reaction conditions: 5-bromothiophene-2-sulfonamide, aryl boronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane, 90 °C. |
Table 2: N-Alkylation of 5-Bromothiophene-2-sulfonamide dovepress.comnih.gov
| Entry | Alkyl Halide | Product | Yield (%) |
| 1 | Bromoethane | 5-Bromo-N-ethylthiophene-2-sulfonamide | 72 |
| 2 | 1-Bromopropane | 5-Bromo-N-propylthiophene-2-sulfonamide | 78 |
| Reaction conditions: 5-bromothiophene-2-sulfonamide, alkyl bromide, LiH, DMF, room temperature. |
Formation of Sulfonylated Heterocycles
The inherent functionalities of this compound and its derivatives allow for their transformation into more complex, often fused, sulfonylated heterocycles. These transformations can proceed through several mechanisms, including intramolecular cyclizations where the sulfonamide nitrogen acts as a nucleophile.
One significant strategy involves the construction of benzo[b]thiophene rings. Although direct cyclization starting from this compound is not extensively documented, related methodologies showcase the potential. For instance, methods involving the intramolecular cyclization of ynamides containing an o-(methylthio)aryl group provide access to 2-sulfonamidobenzo[b]thiophenes under mild, protonative conditions promoted by silica (B1680970) gel. organic-chemistry.org This highlights the general capacity of sulfonamide-bearing thiophenes to participate in annulation reactions to form fused systems.
Furthermore, iodine-mediated cyclization represents a powerful tool for heterocycle synthesis. mdpi.commdpi.comresearchgate.net In these reactions, an electrophilic iodine source activates an alkene or alkyne within a tethered side chain, prompting an intramolecular nucleophilic attack to form a ring. While often employing an external iodine source, the C5-iodo substituent on the thiophene ring itself is a key handle for introducing such tethered groups via cross-coupling reactions, which can subsequently undergo cyclization. For example, 5-endo-dig iodocyclization of o-ethynylphenyl sulfides, formed from precursors like 5-iodothiophenes, leads to the formation of 3-iodobenzo[b]thiophenes. mdpi.com Similarly, homopropargylic sulfonamides can undergo iodocyclization to yield functionalized pyrrolidines. mdpi.com
The following table summarizes representative reactions for the formation of sulfonylated heterocycles from thiophene sulfonamide precursors.
| Precursor Type | Reagents & Conditions | Product Type | Yield | Reference |
| o-(Methylthio)aryl Ynamide + Sulfonamide | CuI, N,N-Diisopropylethylamine, Toluene, 110 °C; then Silica Gel, Dichloromethane, 40 °C | 2-Sulfonamidobenzo[b]thiophene | Good | organic-chemistry.org |
| Homopropargylic Sulfonamides | I₂, K₂CO₃, Acetonitrile, Room Temp | 4-Iodo-3-methyleneazetidine-1-sulfonates | High | mdpi.com |
| Benzyl o-Ethynylphenyl Sulfides | I₂, Dichloromethane, Room Temp | 3-Iodobenzo[b]thiophenes | High | mdpi.com |
| 1-Mercapto-3-yn-2-ols | I₂, NaHCO₃, Acetonitrile, Room Temp | 3-Iodothiophenes | 65-88% | mdpi.com |
Electrophilic Substitution on the Thiophene Ring System
The thiophene ring is aromatic and readily undergoes electrophilic aromatic substitution (SEAr), typically at the more reactive α-positions (C2 and C5). e-bookshelf.depearson.comchemicalbook.com In this compound, both α-positions are substituted. The reactivity and regioselectivity of further substitution are therefore governed by the combined electronic effects of the existing iodo and sulfonamide groups.
The sulfonamide group (-SO₂NH₂) is a powerful electron-withdrawing group and acts as a deactivator and a meta-director. The iodine atom is also deactivating due to its inductive effect but acts as an ortho, para-director because its lone pairs can stabilize the arenium ion intermediate through resonance.
Considering these competing effects:
The sulfonamide at C2 directs incoming electrophiles to the C4 position (meta).
The iodine at C5 directs incoming electrophiles to the C4 position (ortho).
Therefore, electrophilic attack is strongly favored at the C4 position, which is the only available position activated by both substituents. The C3 position is deactivated, being ortho to the strongly deactivating sulfonamide group and meta to the iodine.
A key example of this reactivity is nitration. While direct nitration of this compound is not specifically detailed, studies on closely related compounds are informative. For example, the nitration of 5-chloro-2-thiophenesulfonyl chloride was found to yield 4-nitro-5-chloro-2-thiophenesulfonyl chloride, demonstrating substitution at the C4 position. researchgate.net Direct nitration of various substituted thiophenes using nitric acid/trifluoroacetic anhydride (B1165640) has been shown to be an effective method for producing nitrothiophenes. researchgate.net This suggests that this compound would likely yield 5-Iodo-4-nitrothiophene-2-sulfonamide under similar conditions.
| Substrate | Reagents | Product | Key Observation | Reference |
| 5-Chloro-2-thiophenesulfonyl chloride | Nitrating agent | 4-Nitro-5-chloro-2-thiophenesulfonyl chloride | Substitution occurs at the C4 position. | researchgate.net |
| Various Thiophenes | HNO₃ / Trifluoroacetic Anhydride | Mononitrothiophenes | General method for thiophene nitration. | researchgate.net |
Radical Reactions and Single-Electron Transfer Processes
The this compound scaffold is well-suited for radical reactions, primarily through two pathways: formation of a nitrogen-centered radical on the sulfonamide moiety or formation of an aryl radical via homolysis of the carbon-iodine bond.
A significant advancement in this area is the electrochemical dearomative spirocyclization of N-acyl thiophene-2-sulfonamides. researchgate.netacs.org This reaction proceeds via an electrochemically generated amidyl radical from the N-acylated sulfonamide. This nitrogen-centered radical undergoes a highly regioselective 5-exo-trig spirocyclization onto the C2 position of the thiophene ring, leading to the formation of spirocyclic dihydrothiophenes. This process allows for the incorporation of various nucleophiles (carboxylates, alcohols, fluoride) into the final structure and represents a modern, reagent-free method for building complex spirocyclic systems. researchgate.netacs.org
The carbon-iodine bond provides another entry into radical chemistry. The relatively weak C-I bond can be cleaved homolytically using radical initiators (e.g., tin hydrides) or photochemical methods to generate a thienyl radical at the C5 position. nih.govnih.govmdpi.com This highly reactive intermediate can then participate in intramolecular cyclizations. For instance, N-(2-iodoaryl) acrylamides undergo reductive radical cyclizations to form oxindoles, demonstrating a general principle applicable to the thiophene analogue. nih.govmdpi.com
Single-electron transfer (SET) processes also play a crucial role in the reactivity of iodo-thiophenes. Hypervalent iodine(III) reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) can act as SET oxidizing agents, converting electron-rich aromatics, including thiophenes, into their corresponding radical cations. researchgate.net This initiates a variety of C-H functionalization and cross-coupling reactions, offering a metal-free alternative for generating aryl-aryl or aryl-heteroaryl bonds. researchgate.netsemanticscholar.org
The following table summarizes key radical transformations involving thiophene sulfonamide and iodo-aryl precursors.
| Reaction Type | Precursor | Reagents & Conditions | Product Type | Mechanism Highlight | Reference |
| Dearomative Spirocyclization | N-acyl thiophene-2-sulfonamides | Undivided cell, Carbon anode, Pt cathode, Bu₄NOAc, HOAc | Spirocyclic Dihydrothiophenes | Electrochemically generated amidyl radical, 5-exo-trig cyclization. | researchgate.netacs.org |
| Reductive Radical Cyclization | N-(2-iodo-aryl) acrylamides | Bu₃SnH, AIBN (initiator) | Oxindoles | Aryl radical formation via C-I bond cleavage, 5-exo-trig cyclization. | mdpi.com |
| Radical Cascade | 1,6-Enynes + Sulfonamides | Electro-oxidation | Bridged/Fused Sulfonamides | Anodic oxidation generates sulfonyl radical for cascade cyclization. | rsc.orggoettingen-research-online.de |
| SET Oxidation | 3-Substituted Thiophenes | Phenyliodine(III) diacetate (PIDA) | Dimerized Thiophenes | Formation of aromatic radical cation via SET. | researchgate.net |
Derivatization and Structural Analogue Synthesis of 5 Iodothiophene 2 Sulfonamide
Design Principles for Structural Diversity
The generation of structural diversity in analogues of 5-Iodothiophene-2-sulfonamide is guided by established medicinal chemistry principles. These include bioisosteric replacement to modulate physicochemical properties while retaining biological function, modification of the central heterocyclic core to alter spatial arrangement and electronic properties, and the introduction of a wide array of substituents at the reactive iodine position to probe interactions with biological targets.
Bioisosteres are functional groups or molecules that possess similar physicochemical properties and produce broadly similar biological effects. The sulfonamide group is a common pharmacophore, but its replacement with bioisosteres can fine-tune properties such as acidity, hydrogen bonding capacity, polarity, and metabolic stability. cambridgemedchemconsulting.comresearchgate.net For the this compound scaffold, replacing the sulfonamide moiety is a key strategy for generating novel analogues. cambridgemedchemconsulting.com Sulfonimidamides, for instance, are considered attractive bioisosteres for sulfonamides in drug design. researchgate.netresearchgate.net
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| Sulfonamide (-SO₂NH₂) | Sulfonimidamide (-S(O)(NH)NH₂) | Introduces a chiral center at the sulfur atom and provides an additional vector for substitution, which can tune chemical and biological properties. researchgate.netresearchgate.net |
| Sulfonamide (-SO₂NH₂) | Sulfoximine (-S(O)(NH)R) | Acts as an aza-analogue of a sulfone, potentially improving properties like solubility and polarity for medicinal chemistry applications. researchgate.net |
| Sulfonamide (-SO₂NH₂) | Trifluoromethyl Group (-CF₃) | The trifluoromethyl group can serve as a non-acidic bioisostere that may improve metabolic stability and cell permeability. acs.org |
| Sulfonamide (-SO₂NH₂) | Carboxylic Acid (-COOH) | While structurally different, it can mimic the acidic proton and hydrogen bonding capabilities in certain contexts, although it significantly alters the overall charge and polarity. nih.gov |
Strategies for modifying the thiophene (B33073) core include:
Substitution at C3 and C4 Positions: While derivatization is more common at the C2 and C5 positions, the introduction of substituents at the C3 and C4 positions can be explored. mdpi.com However, this can be synthetically challenging. mdpi.com
Ring Annulation: Fusing another ring system to the thiophene core, such as in thieno[2,3-d]pyrimidines, can create rigid structures that may fit more specifically into a biological target's binding site. scispace.com
One-Pot Synthesis of Substituted Thiophenes: Multi-component reactions, such as the Gewald aminothiophene synthesis, allow for the construction of highly substituted thiophene rings from acyclic precursors. nih.govderpharmachemica.comimpactfactor.org This approach enables the generation of libraries with diverse substitution patterns around the thiophene nucleus from the ground up. nih.govacs.org
The iodine atom at the C5 position of the thiophene ring is an ideal handle for introducing structural diversity. It serves as an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions. This allows for the direct formation of carbon-carbon and carbon-heteroatom bonds, enabling the attachment of a vast array of chemical moieties.
A primary method for derivatization at this position is the Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction involves coupling the iodo-thiophene with a variety of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst. nih.govresearchgate.net This methodology has been successfully applied to the analogous 5-bromothiophene-2-sulfonamide (B1270684) to produce a series of 5-arylthiophene derivatives. nih.govresearchgate.net
| Parent Compound | Coupling Partner (Boronic Acid) | Catalyst System | Resulting C5-Substituted Derivative |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-Phenylthiophene-2-sulfonamide |
| This compound | 4-Methylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-(p-tolyl)thiophene-2-sulfonamide |
| This compound | 3-Furylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-(Furan-3-yl)thiophene-2-sulfonamide |
| This compound | Pyridine-4-boronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-(Pyridin-4-yl)thiophene-2-sulfonamide |
Combinatorial and Parallel Synthesis Approaches for Analogue Libraries
To efficiently explore the SAR of the this compound scaffold, high-throughput synthesis techniques are employed to generate large collections, or libraries, of related compounds. Combinatorial and parallel synthesis are powerful tools in drug discovery for this purpose. nih.gov
In a parallel synthesis approach, a core scaffold is subjected to a series of reactions in an array of separate reaction vessels. For example, the parent this compound could be reacted with dozens of different boronic acids in a 96-well plate format, with each well yielding a unique C5-substituted analogue.
Combinatorial chemistry can further expand the library's diversity. A "libraries from libraries" approach can be used where a primary library is further modified. nih.govumn.edu For instance, a library of C5-aryl derivatives generated via Suzuki coupling could then be subjected to N-alkylation at the sulfonamide position using a variety of alkyl halides, creating a large matrix of compounds with diversity at two positions. nih.govnih.gov Flow chemistry is an emerging eco-friendly and scalable technology for the rapid synthesis of sulfonamide libraries. acs.orgacs.org
Solid-Phase Synthesis Methodologies for this compound Derivatives
Solid-phase synthesis offers significant advantages for creating compound libraries by simplifying purification. 20.210.105 In this technique, the starting material is covalently attached to an insoluble polymer resin. peptide.com All subsequent reactions are carried out on this supported material, and excess reagents and byproducts are simply washed away by filtration. 20.210.105peptide.com The final product is then cleaved from the resin in a pure form.
A potential solid-phase synthesis strategy for derivatives of this compound could involve:
Immobilization: Attaching a suitable precursor to the solid support. For example, a resin could be functionalized with an amino group, which then forms a sulfonamide bond with 5-iodothiophene-2-sulfonyl chloride.
On-Resin Modification: The resin-bound this compound can then be subjected to reactions such as the Suzuki-Miyaura coupling at the C5-iodo position. nih.gov
Cleavage: After the final modification, the desired compound is cleaved from the solid support, typically under acidic conditions, to yield the purified product.
This methodology is highly amenable to automation and has been successfully used to generate diverse libraries of sulfonamide-containing heterocyclic compounds for drug discovery efforts. nih.gov
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of 5-Iodothiophene-2-sulfonamide by mapping the chemical environments of its constituent atoms.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR Analysis
Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the protons on the thiophene (B33073) ring and the sulfonamide group. The aromatic region of the ¹H NMR spectrum is of particular interest, where two doublets are expected for the two protons on the thiophene ring. Due to the substitution pattern, these protons are adjacent and exhibit coupling to each other. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group and the iodine atom. Generally, aromatic protons in sulfonamide derivatives resonate in the region of 6.5 to 8.5 ppm. The protons of the NH₂ group of the sulfonamide would typically appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. The spectrum of this compound is expected to show four distinct signals corresponding to the four carbon atoms of the thiophene ring. The carbon atom attached to the iodine (C5) would exhibit a chemical shift at a higher field (lower ppm value) due to the heavy atom effect of iodine. Conversely, the carbon atom bonded to the electron-withdrawing sulfonamide group (C2) would be deshielded and appear at a lower field (higher ppm value). The remaining two thiophene carbons (C3 and C4) would have chemical shifts influenced by their proximity to the substituents. Aromatic carbons in similar structures typically appear in the range of 110-160 ppm.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Proton | Chemical Shift (ppm) |
| Thiophene H-3 | d |
| Thiophene H-4 | d |
| -SO₂NH₂ | br s |
Predicted NMR data is based on general chemical shift ranges for similar functional groups and substitution patterns. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR techniques are invaluable.
Correlation Spectroscopy (COSY): A COSY experiment would show a cross-peak between the signals of the two adjacent thiophene protons (H-3 and H-4), confirming their scalar coupling.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates the signals of protons directly attached to carbon atoms. This would allow for the direct assignment of the protonated carbons of the thiophene ring (C-3 and C-4).
Diastereoisotopic Proton Effects Studies
Studies on diastereoisotopic proton effects would be relevant if this compound were to be derivatized with a chiral auxiliary or placed in a chiral environment. In such a scenario, the protons of a prochiral group, if present, could become diastereotopic and exhibit separate signals in the ¹H NMR spectrum. For the parent compound, this specific analysis is not directly applicable as it is achiral.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum would display characteristic absorption bands corresponding to the vibrations of the sulfonamide and thiophene moieties. The most characteristic asymmetric and symmetric stretching vibrations for the SO₂ group in sulfonamides typically appear in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively rsc.org. The N-H stretching vibrations of the primary sulfonamide would be observed as two bands in the region of 3400–3200 cm⁻¹. Furthermore, the spectrum would exhibit bands associated with the C-H and C=C stretching vibrations of the thiophene ring.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| -SO₂NH₂ | N-H Stretch (asymmetric & symmetric) | 3400 - 3200 |
| -SO₂- | S=O Stretch (asymmetric) | 1370 - 1330 |
| -SO₂- | S=O Stretch (symmetric) | 1180 - 1160 |
| Thiophene Ring | C-H Stretch | ~3100 |
| Thiophene Ring | C=C Stretch | 1500 - 1400 |
| C-I Bond | C-I Stretch | 600 - 500 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the thiophene ring. The presence of the iodine atom and the sulfonamide group, both of which are auxochromes, will influence the position and intensity of these absorption maxima (λmax). The iodine atom, through its electron-donating resonance effect and electron-withdrawing inductive effect, and the sulfonamide group, primarily an electron-withdrawing group, will affect the energy of the molecular orbitals involved in the electronic transitions. For similar sulfonamide compounds, charge-transfer bands can be observed, for instance, at around 278 nm researchgate.net.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.
X-ray Crystallography for Solid-State Structural Elucidation of Derivatives
The bond angles around the sulfur atom of the sulfonamide group often deviate from ideal tetrahedral geometry due to repulsive interactions between the two oxygen atoms, a phenomenon sometimes referred to as the Thorpe-Ingold effect. nih.gov This results in a widening of the O-S-O angle. nih.gov
The table below presents representative crystallographic data for a related benzothiophene sulfonamide derivative, illustrating the type of detailed structural parameters that X-ray crystallography can provide.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234 (5) |
| b (Å) | 15.4321 (8) |
| c (Å) | 12.9876 (7) |
| β (°) | 109.543 (2) |
| O-S-O angle (°) | 118.64 (9) |
| N-S-C angle (°) | 106.35 (9) |
Note: The data presented in this table is for a representative benzothiophene sulfonamide derivative and is intended to be illustrative of the measurements obtainable through X-ray crystallography. It does not represent data for this compound.
Rotational Spectroscopy for Conformational Analysis and Molecular Geometry
Rotational spectroscopy, particularly microwave spectroscopy, is a high-resolution technique used to determine the molecular geometry and conformational preferences of molecules in the gas phase. nih.gov By measuring the frequencies of rotational transitions, highly accurate rotational constants can be obtained. These constants are inversely proportional to the moments of inertia of the molecule, which in turn are dependent on the atomic masses and their arrangement in space.
For a molecule like this compound, rotational spectroscopy can provide definitive information about its preferred conformation. The molecule's flexibility primarily arises from the rotation around the C-S bond connecting the thiophene ring and the sulfonamide group, as well as the rotation around the S-N bond of the sulfonamide group itself. Different orientations of the sulfonamide group relative to the thiophene ring would result in distinct rotational spectra, allowing for the identification of the most stable conformer(s).
Studies on related aromatic molecules have demonstrated the power of this technique in unambiguously identifying molecular conformations and characterizing the intramolecular interactions that stabilize them. nih.gov For thiophene itself, extensive rotational spectroscopy studies have led to a precise determination of its equilibrium structure. nih.gov The dipole moment of thiophene (0.55 ± 0.01 D) makes it suitable for such investigations. nih.gov
The analysis of the rotational spectra of isotopically substituted versions of the molecule (e.g., containing ¹³C, ³⁴S, or deuterium) allows for the determination of the coordinates of individual atoms within the molecule, leading to a highly accurate molecular structure. Furthermore, fine and hyperfine structures in the rotational spectra can provide information about the nuclear quadrupole coupling, which would be particularly relevant for the iodine and nitrogen atoms in this compound.
The following table shows the experimental rotational constants for the normal isotopologue of thiophene, which serve as a foundational reference for understanding the rotational spectra of its derivatives.
| Parameter | Value (GHz) |
| A₀ | 8.043876 |
| B₀ | 5.416812 |
| C₀ | 3.234914 |
Note: The data in this table is for the parent molecule, thiophene, and is provided for illustrative purposes. The rotational constants for this compound would be significantly different due to the presence of the iodo and sulfonamide substituents.
By combining experimental rotational spectroscopy with high-level quantum chemical calculations, a detailed picture of the conformational landscape and structural parameters of this compound can be achieved, providing fundamental insights into its intrinsic molecular properties.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 5-Iodothiophene-2-sulfonamide, these methods can elucidate its structure, stability, and electronic characteristics.
Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules. A typical DFT calculation for this compound would involve geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p) to accurately model the electron distribution, particularly around the heavy sulfur and iodine atoms.
The primary outputs of this analysis would be the optimized molecular geometry and the total electronic energy. The geometry optimization provides precise predictions of bond lengths, bond angles, and dihedral angles, offering a glimpse into the molecule's three-dimensional shape. The total energy is an indicator of the molecule's thermodynamic stability. The presence of the electron-withdrawing sulfonamide group and the large, polarizable iodine atom on the thiophene (B33073) ring would be expected to significantly influence the electronic landscape. DFT calculations would precisely map the resulting electron density, highlighting regions of positive and negative electrostatic potential.
Table 1: Predicted Geometrical Parameters for this compound from a Theoretical DFT Calculation. Note: These are hypothetical values for illustrative purposes.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C5-I | ~2.08 Å |
| Bond Length | C2-S (Sulfonamide) | ~1.76 Å |
| Bond Length | S=O (Sulfonamide) | ~1.45 Å |
| Bond Angle | I-C5-C4 | ~125° |
| Bond Angle | O-S-O (Sulfonamide) | ~120° |
| Dihedral Angle | C3-C2-S-N | ~-60° |
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO would likely be distributed over the electron-withdrawing sulfonamide group. The iodine atom, with its lone pairs, would also contribute to the HOMO. These calculations allow for the prediction of global reactivity descriptors, which quantify the molecule's behavior in chemical reactions.
Table 2: Hypothetical Global Reactivity Descriptors for this compound derived from FMO Analysis. Note: These are hypothetical values for illustrative purposes.
| Descriptor | Formula | Predicted Value (eV) | Interpretation |
|---|---|---|---|
| EHOMO | - | -6.5 | Electron-donating ability |
| ELUMO | - | -1.8 | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 | Indicates high kinetic stability |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 | Resistance to change in electron configuration |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.15 | Electron-attracting power |
Molecular Docking and Ligand-Protein Interaction Modeling (In Silico)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential biological targets. Sulfonamides are a well-known class of inhibitors for enzymes like carbonic anhydrases and dihydrofolate reductase.
An in silico docking study of this compound would involve screening it against a library of relevant protein targets. The docking algorithm would calculate the binding affinity (often expressed as a docking score in kcal/mol) and predict the binding pose. The sulfonamide group is expected to form key hydrogen bonds and coordinate with metal ions (like zinc in carbonic anhydrase) within the active site. The 5-iodo-thiophene moiety would likely engage in hydrophobic or halogen-bonding interactions with amino acid residues, potentially conferring selectivity and enhanced affinity compared to non-halogenated analogs.
Molecular Dynamics Simulations for Conformational Landscapes and Binding Affinity Prediction
While molecular docking provides a static snapshot of a potential interaction, Molecular Dynamics (MD) simulations model the dynamic behavior of the ligand-protein complex over time. An MD simulation would be performed on the best-docked pose of this compound with a target protein.
This simulation would reveal the stability of the binding pose, the flexibility of the ligand within the active site, and the specific atomic interactions (like hydrogen bonds and hydrophobic contacts) that persist over time. By analyzing the trajectory of the simulation, one can understand the conformational landscape of the bound ligand. Furthermore, advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to calculate a more accurate estimate of the binding free energy, providing a more reliable prediction of binding affinity than docking scores alone.
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, one could study its potential metabolic pathways or its participation in synthetic reactions like Suzuki or Stille couplings at the C-I bond.
This analysis involves mapping the potential energy surface of the reaction. DFT calculations would be used to locate the structures and energies of reactants, products, intermediates, and, most importantly, the transition states. By identifying the lowest energy transition state, the most probable reaction pathway can be determined. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate, allowing chemists to predict reaction feasibility and conditions.
Prediction of Spectroscopic Properties through Theoretical Calculations
Quantum chemical calculations can predict various spectroscopic properties, which can be used to validate experimental data or to characterize a molecule for which no experimental spectra exist. For this compound, DFT can be used to calculate:
Infrared (IR) Frequencies: Theoretical calculation of vibrational frequencies helps in assigning the peaks observed in an experimental IR spectrum. Key predicted vibrations would include the symmetric and asymmetric stretches of the S=O bonds in the sulfonamide group, the N-H stretch, and various C-S, C-C, and C-I stretches.
NMR Chemical Shifts: The magnetic shielding tensors for each nucleus (¹H, ¹³C) can be calculated and converted into NMR chemical shifts. These predicted shifts are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can predict the electronic transitions of the molecule, corresponding to absorption wavelengths in the UV-Vis spectrum. This would reveal the π-π* transitions associated with the thiophene ring.
Structure Activity Relationship Sar Studies and Mechanistic Insights in Vitro Focus
Systematic Exploration of Structural Modifications and Their Impact on In Vitro Activity
Systematic structural modifications of the 5-iodothiophene-2-sulfonamide scaffold have been crucial in understanding the determinants of its in vitro activity. Research has primarily focused on modifications at three key positions: the sulfonamide group, the thiophene (B33073) ring, and the iodine substituent at the 5-position.
Modifications of the Sulfonamide Group:
This suggests that the space around the sulfonamide nitrogen is sterically constrained and that smaller, potentially flexible, substituents are preferred for optimal activity. Further substitutions on the sulfonamide nitrogen with various aryl and heterocyclic moieties could provide more insight into the electronic and steric requirements for enhanced in vitro potency.
Modifications of the Thiophene Ring:
The thiophene ring serves as a central scaffold, and its substitution pattern significantly influences the molecule's orientation and interaction with biological targets. While the primary focus is often on the 5-iodo and 2-sulfonamide positions, substitutions at the 3- and 4-positions can also have a profound impact. In related thiophene-2-carboxamide derivatives, the introduction of amino, hydroxyl, or methyl groups at the 3-position led to significant variations in their antioxidant and antibacterial activities. Specifically, 3-amino thiophene-2-carboxamide derivatives exhibited more potent activity compared to their hydroxyl or methyl counterparts. This highlights the importance of electronic and hydrogen-bonding properties of substituents on the thiophene ring.
Role of the Iodine Substituent:
The iodine atom at the 5-position of the thiophene ring is a distinguishing feature of this scaffold and is presumed to play a significant role in its biological activity. Halogen atoms, particularly iodine, can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target. This can contribute significantly to the binding affinity and selectivity of a ligand.
While direct SAR studies on varying the halogen at the 5-position of this compound are not extensively reported in the available literature, the activity of the analogous 5-bromothiophene-2-sulfonamides suggests that a halogen at this position is favorable for activity. The replacement of iodine with other halogens (e.g., bromine, chlorine, fluorine) or with non-halogen bioisosteres would be a logical step in systematically exploring the SAR at this position. Such studies would clarify the importance of halogen bonding and the optimal size and electronic properties of the substituent at the 5-position.
The following interactive table summarizes the general SAR trends observed in related thiophene sulfonamide derivatives.
| Modification Site | Structural Change | Impact on In Vitro Activity (General Trend) | Reference |
| Sulfonamide Nitrogen | N-alkylation (e.g., ethyl, propyl) | Can maintain or enhance activity | |
| N-alkylation (e.g., isopropyl) | May decrease activity due to steric hindrance | ||
| Thiophene Ring (Position 3) | Introduction of amino group | Can increase activity | |
| Introduction of hydroxyl/methyl groups | May result in lower activity compared to amino group | ||
| Thiophene Ring (Position 5) | Presence of a halogen (e.g., I, Br) | Generally favorable for activity |
Identification of Key Pharmacophoric Elements within the this compound Scaffold
A pharmacophore model represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target and elicit a response. For the this compound scaffold, several key pharmacophoric elements can be inferred from its structure and the SAR of related compounds.
A general pharmacophore model for sulfonamide-containing compounds often includes:
A Hydrogen Bond Acceptor (HBA): The oxygen atoms of the sulfonamide group are strong hydrogen bond acceptors.
A Hydrogen Bond Donor (HBD): The NH group of an unsubstituted or mono-substituted sulfonamide can act as a hydrogen bond donor.
An Aromatic/Hydrophobic Region: The thiophene ring provides a hydrophobic and aromatic core.
A Halogen Bond Donor: The iodine atom at the 5-position can act as a halogen bond donor, interacting with electron-rich residues in a target's binding site.
In more complex pharmacophore models developed for sulfonamide-based ligands targeting specific receptors, such as the 5-HT7 receptor, the model can be more detailed. For instance, a model for sulfonamide-containing 5-HT7 antagonists identified three hydrogen bond acceptor regions, a large hydrophobic region, and two hydrophobic/aromatic regions as critical for binding. While this model is not specific to this compound, it underscores the importance of the sulfonamide group and hydrophobic/aromatic features in receptor interactions.
Based on the available information, a putative pharmacophore for this compound and its analogs likely includes:
The Thiophene Ring: Serving as a central hydrophobic and aromatic feature.
The Sulfonamide Group: Providing crucial hydrogen bond donor and acceptor capabilities.
The spatial relationship between these features is critical for biological activity.
Rational Design Principles Based on In Vitro SAR Data
The SAR data gathered from in vitro studies on this compound and its analogs provide a foundation for the rational design of new compounds with potentially improved properties. The goal of rational design is to optimize potency, selectivity, and pharmacokinetic properties by making informed structural modifications.
Key rational design principles for this scaffold include:
Optimization of the Sulfonamide Substituent: Based on the observation that small N-alkyl groups are tolerated, further exploration of a variety of small, functionalized alkyl or aryl substituents on the sulfonamide nitrogen could lead to enhanced interactions with the target. The aim would be to probe for additional binding pockets without introducing steric clashes.
Fine-Tuning of the Thiophene Ring Substitution: The finding that a 3-amino group can enhance activity in related scaffolds suggests that introducing small, electron-donating, and hydrogen-bonding groups at the 3- and 4-positions of the thiophene ring could be a fruitful strategy. This could lead to additional interactions with the target protein and improve binding affinity.
Exploitation of Halogen Bonding: The presence of the iodine atom offers a clear opportunity for rational design. By understanding the nature of the halogen bond acceptor in the target's binding site, it may be possible to design analogs with optimized halogen bonding interactions. This could involve retaining the iodine or replacing it with other halogens or halogen-mimicking groups to fine-tune the strength and directionality of the interaction.
Scaffold Hopping and Bioisosteric Replacement: While the this compound core is the focus, replacing the thiophene ring with other 5- or 6-membered heterocycles (e.g., furan, pyrrole, pyridine) could lead to novel compounds with different pharmacological profiles. Similarly, bioisosteric replacement of the sulfonamide group with other acidic functionalities (e.g., carboxylic acid, tetrazole) could be explored, although the sulfonamide is often a key pharmacophoric element.
Ligand Efficiency and Lipophilic Efficiency Analysis in In Vitro Systems
Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics in drug discovery for evaluating the quality of hit and lead compounds. They provide a way to assess the binding affinity of a compound in relation to its size and lipophilicity, respectively.
Ligand Efficiency (LE): This metric normalizes the binding energy of a ligand by its size (typically the number of non-hydrogen atoms). It helps in identifying compounds that have a high binding affinity for their size, which is a desirable trait in lead optimization. The formula for LE is: LE = - (ΔG) / N where Δ
Biochemical Target Interaction and Enzyme Inhibition Studies in Vitro Focus
Carbonic Anhydrase Inhibition (In Vitro)
Thiophene-based sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. The sulfonamide moiety is crucial for the inhibitory activity, while the thiophene (B33073) ring serves as a scaffold that can be modified to influence potency and selectivity.
Isozyme Selectivity Profiles
Research into the isozyme selectivity of 5-Iodothiophene-2-sulfonamide is part of a broader effort to develop isoform-selective CA inhibitors, which could offer therapeutic benefits with fewer side effects. While extensive data exists for various 5-substituted thiophene-2-sulfonamides, specific selectivity profiles detailing the inhibition of a wide range of human (h) CA isozymes by the 5-iodo derivative are not extensively detailed in the currently available literature. However, studies on analogous 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides have shown that this class of compounds can effectively inhibit isoforms like hCA II, hCA IX, and hCA XII in the subnanomolar to nanomolar range, while poorly inhibiting hCA I. This suggests that derivatives of the thiophene-2-sulfonamide (B153586) scaffold can achieve significant isoform selectivity.
Kinetic Characterization of Inhibition (e.g., IC50, Ki values)
The inhibitory potency of sulfonamides against carbonic anhydrases is typically quantified by IC50 and Ki values. For the broader class of thiophene-based sulfonamides, these values can vary significantly depending on the substitution pattern. For instance, various thiophene-based sulfonamides have demonstrated IC50 values ranging from nanomolar to micromolar concentrations against human carbonic anhydrase I (hCA I) and II (hCA II). Specifically, studies have reported IC50 values for this class of compounds in the range of 69 nM to 70 µM against hCA I and 23.4 nM to 1.405 µM against hCA II. Correspondingly, Ki values were found to be in the range of 66.49 nM to 234.99 µM for hCA I and 74.88 nM to 38.04 µM for hCA II.
While these findings highlight the potential of the thiophene-sulfonamide scaffold, specific IC50 and Ki values for this compound against various carbonic anhydrase isozymes are not prominently available in the reviewed scientific literature.
Table 1: Kinetic Inhibition Data for Thiophene-Based Sulfonamides Against Carbonic Anhydrase Isozymes
| Isozyme | IC50 Range | Ki Range |
|---|---|---|
| hCA I | 69 nM - 70 µM | 66.49 nM - 234.99 µM |
| hCA II | 23.4 nM - 1.405 µM | 74.88 nM - 38.04 µM |
Note: This data represents the range for a series of thiophene-based sulfonamides and not specifically this compound.
Enzyme Inhibition in Other Biochemical Pathways (In Vitro)
The inhibitory potential of this compound extends beyond carbonic anhydrases, with investigations into its effects on other key enzymes in various biochemical pathways.
Acetylcholinesterase and Butyrylcholinesterase Inhibition (In Vitro)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the cholinergic nervous system, and their inhibition is a key strategy in the management of Alzheimer's disease. Some sulfonamide derivatives have been explored as potential inhibitors of these enzymes. Studies on certain sulfonamide chalcones have shown moderate inhibition against both AChE and BChE, with IC50 values in the micromolar range. However, specific in vitro studies quantifying the inhibitory activity (e.g., IC50, Ki) of this compound against acetylcholinesterase and butyrylcholinesterase have not been identified in the reviewed literature.
Dihydropteroate (B1496061) Synthase (DHPS) Inhibition Mechanisms (In Vitro)
Lactoperoxidase (LPO) Inhibition (In Vitro)
Lactoperoxidase is a peroxidase enzyme found in mucosal secretions and milk that is part of the innate immune system. Studies have investigated the interaction of various compounds with LPO. Research on secondary sulfonamides has demonstrated their potential as effective inhibitors of lactoperoxidase, with some derivatives exhibiting Ki values ranging from the nanomolar to the micromolar scale. However, there is a lack of specific in vitro studies focused on the inhibitory effects of this compound on lactoperoxidase activity.
Cyclin-Dependent Kinase Inhibition (In Vitro)
The in vitro inhibitory activity of sulfonamide derivatives against Cyclin-Dependent Kinases (CDKs) has been a subject of scientific investigation. Notably, certain 2-thiouracil-5-sulfonamide derivatives have demonstrated promising anticancer activity through the significant inhibition of CDK2A. nih.govnih.gov Flow cytometric analysis of potent compounds within this class has revealed the induction of cell growth arrest at various phases of the cell cycle, including G1/S, S, and G2/M, and stimulation of apoptotic death in cancer cells. nih.gov The mechanism of action for some of these derivatives involves the enhanced expression of the cell cycle inhibitors p21 and p27. nih.gov Molecular docking studies have further supported the potent anticancer activity by elucidating the binding modes of these compounds to CDK2A. nih.gov While these findings highlight the potential of the broader sulfonamide class as CDK inhibitors, specific in vitro studies on the direct inhibitory effects of this compound on cyclin-dependent kinases are not extensively documented in the reviewed literature.
Urease Inhibition (In Vitro)
Thiophene-containing compounds have emerged as a significant class of urease inhibitors. Urease, a nickel-containing enzyme, is a crucial factor in the pathogenicity of certain bacteria, and its inhibition is a key therapeutic strategy. researchgate.netfrontiersin.org In vitro evaluations of various thiophene derivatives have demonstrated their potential to inhibit this enzyme. For instance, morpholine-thiophene hybrid thiosemicarbazone derivatives have been synthesized and shown to be potent urease inhibitors, with some compounds exhibiting significantly greater potency than the standard inhibitor, thiourea. researchgate.netfrontiersin.org Kinetic and molecular docking studies have provided insights into their mechanism of inhibition, revealing strong affinities for the urease active site. researchgate.netfrontiersin.org
Furthermore, studies on 5-arylthiophene-2-sulfonylacetamide derivatives have also indicated their capacity for urease inhibition. nih.gov While these related compounds show activity, specific and detailed in vitro urease inhibition data, including IC50 values and kinetic parameters for this compound, require further dedicated investigation to be conclusively established.
Interactive Data Table: Urease Inhibition by Thiophene Derivatives
| Compound Class | Specific Derivative Example | Reported IC50 Value | Inhibition Type |
| Morpholine-thiophene hybrid thiosemicarbazones | 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | 3.80 ± 1.9 µM | Uncompetitive |
| 5-Arylthiophene-2-sulfonylacetamides | N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl) acetamide | 17.1 µg/mL | Not Specified |
Lipoxygenase Inhibition (In Vitro)
Lipoxygenases (LOXs) are key enzymes in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. biorxiv.org The inhibition of 5-lipoxygenase (5-LOX) is a well-established therapeutic target for inflammatory conditions. nih.gov While various classes of compounds are being investigated as 5-LOX inhibitors, the specific in vitro inhibitory potential of this compound against lipoxygenase has not been prominently reported in the available scientific literature. Research in this area has often focused on other molecular scaffolds. The evaluation of this compound in specific in vitro lipoxygenase activity assays would be necessary to determine its efficacy as an inhibitor of this enzyme.
Molecular Basis of Ligand-Target Recognition (In Vitro Biochemical Studies)
The molecular interactions between a ligand and its biological target are fundamental to its mechanism of action. For thiophene sulfonamide derivatives, computational molecular docking techniques have been employed to investigate their binding interactions with various protein targets. nih.gov These studies reveal notable docking scores and identify key binding interactions within the receptor's active site. nih.gov For instance, in the context of other thiophene derivatives, molecular docking has been instrumental in understanding the interactions with breast cancer proteins and folate receptors. mdpi.combepls.com These computational approaches, which can predict binding affinities and geometries, are crucial for structure-activity relationship (SAR) studies and the rational design of more potent inhibitors. ekb.eg However, specific in vitro biochemical studies, such as X-ray crystallography or NMR spectroscopy, detailing the precise binding mode of this compound to its potential targets are not extensively available. Such studies would be invaluable in elucidating the specific molecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern its biological activity.
Role as Chemical Probes for Biochemical Pathway Interrogation (In Vitro)
Chemical probes are small molecules used to study and manipulate biological systems and pathways. An effective chemical probe should exhibit high potency, selectivity, and a well-characterized mechanism of action. While the foundational thiophene and sulfonamide motifs are present in a wide array of biologically active molecules, the specific application of this compound as a chemical probe for in vitro biochemical pathway interrogation is not well-documented. The development and validation of any compound as a chemical probe require rigorous in vitro characterization to ensure it selectively interacts with its intended target and can be used to reliably dissect complex biochemical processes.
Applications in Chemical Synthesis and Catalytic Systems
5-Iodothiophene-2-sulfonamide as a Versatile Synthetic Intermediate
The presence of a halogen atom, specifically iodine, at the 5-position of the thiophene (B33073) ring makes this compound an excellent substrate for a variety of cross-coupling reactions. The carbon-iodine bond is relatively weak and thus highly susceptible to oxidative addition in catalytic cycles, making it a preferred starting material over its bromo or chloro analogs for achieving higher reactivity and milder reaction conditions.
This compound serves as a key precursor in the synthesis of a wide array of substituted thiophenes, which are integral components of many pharmaceutically important compounds. The iodo group can be readily displaced or coupled with other organic fragments through transition metal-catalyzed reactions, allowing for the construction of complex molecular architectures.
One of the most prominent applications is in the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the thiophene ring and various aryl or heteroaryl boronic acids or esters. For instance, the coupling of the related 5-bromothiophene-2-sulfonamide (B1270684) with different aryl boronic acids has been successfully demonstrated to yield a series of 5-aryl-thiophene-2-sulfonamide derivatives. Given the higher reactivity of iodoarenes, this compound is an even more effective substrate for such transformations, allowing for a broader substrate scope and potentially higher yields under milder conditions. These resulting 5-aryl-thiophene sulfonamides are of significant interest as they form the core structure of various biologically active molecules, including potent enzyme inhibitors. Thiophene sulfonamide derivatives have been extensively studied as carbonic anhydrase inhibitors, which are used in the treatment of glaucoma. The ability to introduce diverse aryl groups at the 5-position allows for the fine-tuning of the pharmacological properties of these inhibitors.
The Sonogashira coupling is another powerful tool that utilizes this compound to introduce alkyne functionalities onto the thiophene ring. This palladium and copper co-catalyzed reaction couples the iodo-thiophene with terminal alkynes, leading to the formation of 5-alkynylthiophene-2-sulfonamides. These products can serve as versatile intermediates for further transformations, such as cycloaddition reactions to construct more complex heterocyclic systems.
Furthermore, the Buchwald-Hartwig amination provides a route to synthesize 5-aminothiophene-2-sulfonamide (B100956) derivatives. This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-nitrogen bond between the iodo-thiophene and a wide range of primary or secondary amines. This opens up possibilities for creating libraries of compounds with diverse amine substituents at the 5-position for screening in drug discovery programs.
The following table summarizes the key cross-coupling reactions where this compound is a valuable intermediate.
| Reaction | Catalyst System (Typical) | Coupling Partner | Product Type | Significance |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | Aryl/Heteroaryl Boronic Acid or Ester | 5-Aryl/Heteroaryl-thiophene-2-sulfonamide | Synthesis of carbonic anhydrase inhibitors and other bioactive molecules. |
| Sonogashira Coupling | Pd(0) catalyst, Cu(I) salt, Base | Terminal Alkyne | 5-Alkynylthiophene-2-sulfonamide | Intermediate for complex heterocyclic synthesis. |
| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | Amine (Primary or Secondary) | 5-Aminothiophene-2-sulfonamide | Access to diverse amine-substituted thiophenes for medicinal chemistry. |
The thiophene ring is a fundamental building block for conducting polymers, which have applications in organic electronics such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Polythiophenes, in particular, are well-studied for their favorable electronic properties and environmental stability.
The synthesis of polythiophenes can be achieved through the polymerization of dihalo-thiophenes. 2,5-dihalothiophenes are common starting materials for the synthesis of poly(3-alkylthiophene)s (P3ATs) and other polythiophene derivatives. The polymerization can proceed via various metal-catalyzed cross-coupling reactions. Given that this compound possesses a reactive iodo group, it can potentially be used as a monomer in the synthesis of functionalized polythiophenes. The sulfonamide group can be further functionalized to introduce desired properties to the resulting polymer, such as solubility, processability, or specific electronic characteristics. For instance, the polymerization of 2,5-diiodothiophene (B186504) has been shown to produce polythiophene. By analogy, a suitably functionalized derivative of this compound could be copolymerized to create novel conducting polymers with tailored properties. The ability to introduce specific functional groups via the sulfonamide moiety opens up possibilities for creating materials with enhanced performance in organic electronic devices.
Role of Sulfonamide Derivatives in Organocatalysis
While this compound itself is not a direct organocatalyst, its sulfonamide moiety is a key functional group in a variety of organocatalytic systems. The electronic properties and hydrogen-bonding capabilities of the sulfonamide group can be harnessed to design effective catalysts for various organic transformations.
In the realm of asymmetric catalysis, the development of chiral ligands and catalysts is of paramount importance for the enantioselective synthesis of chiral molecules. Thiophene-based structures have been successfully employed in the design of chiral ligands for transition metal-catalyzed asymmetric reactions. For example, chiral ligands derived from thiophene have been used in the catalytic asymmetric oxidation of sulfides.
Derivatives of this compound can be envisioned as precursors for novel chiral ligands. The sulfonamide nitrogen can be functionalized with chiral auxiliaries, and the iodo group can be replaced with another coordinating group through cross-coupling reactions. The resulting thiophene-sulfonamide scaffold could then act as a bidentate or tridentate ligand for a metal center, creating a chiral environment that can induce enantioselectivity in a catalytic reaction. The thiophene ring provides a rigid backbone for the ligand, while the sulfonamide group can participate in hydrogen bonding interactions with the substrate, further enhancing stereocontrol.
Recent research has highlighted the role of sulfonamides as effective catalysts in hydrogen atom transfer (HAT) reactions, particularly in the context of photoredox catalysis. researchgate.netchemrxiv.orgrsc.org HAT is a fundamental process in many chemical and biological systems and involves the transfer of a hydrogen atom (a proton and an electron) from one molecule to another.
The mechanism of sulfonamide-catalyzed HAT typically involves the single-electron oxidation of the sulfonamide to generate a highly reactive sulfonamidyl radical. researchgate.netchemrxiv.org This radical species is a potent hydrogen atom abstractor and can selectively abstract a hydrogen atom from a C-H bond of a substrate, generating a carbon-centered radical. This substrate radical can then participate in various bond-forming reactions. The catalytic cycle is completed by the regeneration of the sulfonamide catalyst.
The general mechanism can be summarized as follows:
Generation of the Sulfonamidyl Radical: A photocatalyst, upon excitation by visible light, oxidizes the sulfonamide to a sulfonamidyl radical cation, which then deprotonates to form the neutral sulfonamidyl radical.
Hydrogen Atom Abstraction: The electrophilic sulfonamidyl radical abstracts a hydrogen atom from a suitable C-H bond of the substrate.
Substrate Radical Reaction: The resulting substrate radical undergoes the desired chemical transformation, such as addition to an alkene or arylation.
Catalyst Regeneration: The protonated sulfonamide is deprotonated to regenerate the starting sulfonamide, completing the catalytic cycle.
This approach has been successfully applied to the hydrosilylation and hydrogermylation of activated alkenes. researchgate.netchemrxiv.org While specific studies on this compound as a HAT catalyst are not yet prevalent, the general principle suggests that thiophene-based sulfonamides could be tuned electronically by substituents on the thiophene ring to modulate the reactivity of the sulfonamidyl radical and enhance catalytic efficiency.
Ligand Design for Transition Metal-Catalyzed Reactions
The development of efficient and selective transition metal catalysts is heavily reliant on the design of the supporting ligands. Ligands play a crucial role in modulating the electronic and steric properties of the metal center, thereby influencing the catalyst's activity, stability, and selectivity. Thiophene-based compounds have emerged as promising scaffolds for the design of novel ligands for a variety of transition metal-catalyzed reactions.
Derivatives of this compound offer significant potential for the creation of new ligand systems. The iodo group can be readily transformed into other coordinating functionalities, such as phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) groups, through established synthetic methodologies. The sulfonamide group can also be modified to introduce additional donor atoms or to fine-tune the electronic properties of the ligand.
For example, a phosphine group could be introduced at the 5-position via a coupling reaction, resulting in a thiophene-sulfonamide-phosphine ligand. Such a ligand could coordinate to a palladium center and be employed in various cross-coupling reactions, such as the Heck or Sonogashira reactions. The sulfonamide moiety could potentially interact with the substrate or other components of the reaction mixture through non-covalent interactions, influencing the regioselectivity or stereoselectivity of the transformation.
The following table provides a hypothetical overview of potential ligand types that could be synthesized from this compound and their potential applications in catalysis.
| Ligand Type (Derived from this compound) | Key Functional Groups | Potential Metal Coordination | Potential Catalytic Application |
|---|---|---|---|
| Thiophene-Phosphine Ligand | -SO₂NHR, -PR'₂ | P-donor | Palladium-catalyzed cross-coupling (e.g., Heck, Suzuki) |
| Thiophene-Amine Ligand | -SO₂NHR, -NR'₂ | N-donor | Copper- or Palladium-catalyzed amination reactions |
| Thiophene-NHC Ligand | -SO₂NHR, N-Heterocyclic Carbene | C-donor (from NHC) | Ruthenium- or Palladium-catalyzed metathesis and cross-coupling |
Integration into Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical diversity, making it highly valuable in drug discovery and materials science. mdpi.com The integration of highly functionalized building blocks into MCRs is a key strategy for accessing novel and structurally intricate products.
While the direct participation of this compound in well-established, named multi-component reactions is not extensively documented in current scientific literature, its chemical structure suggests significant potential as a versatile component in such synthetic strategies. The molecule possesses three key features that could be exploited in the design of novel MCRs:
The Thiophene Ring: A stable aromatic core that serves as a rigid scaffold. Thiophenes are important structural motifs in many pharmaceuticals and functional materials. nih.gov
The C-I Bond: The iodo-substituent at the 5-position is a highly reactive handle, particularly for transition-metal-catalyzed cross-coupling reactions. This functionality allows for the introduction of a wide array of substituents. Palladium-catalyzed reactions, for example, are frequently integrated into MCR sequences to great effect. researchgate.netfigshare.com
The Sulfonamide Group: This functional group is a well-known pharmacophore and can participate in various chemical transformations. wikipedia.orgresearchgate.netnih.gov The acidic N-H proton and the potential for the nitrogen to act as a nucleophile allow it to engage in condensation or addition reactions, which are common steps in many MCRs.
The combination of these functional groups makes this compound a promising candidate for MCRs that proceed via a tandem or sequential mechanism, such as a palladium-catalyzed coupling followed by an intramolecular or intermolecular condensation involving the sulfonamide moiety. For instance, a hypothetical MCR could be designed where the iodo-thiophene undergoes a Sonogashira or Suzuki coupling, and the newly introduced substituent then reacts with the sulfonamide group and another component in the reaction mixture to form a complex heterocyclic system.
Although specific research findings on the use of this compound in MCRs are limited, the principles of MCR design support its utility. The following table provides a conceptual illustration of how a related, functionalized iodo-arenesulfonamide might be utilized in a multi-component reaction to generate a complex molecular architecture.
Table 1: Conceptual Example of a Multi-Component Reaction Involving a Functionalized Iodo-Arenesulfonamide
| Entry | Aldehyde Component | Amine Component | Isocyanide Component | Catalyst/Solvent | Product Structure (Hypothetical) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Benzaldehyde | Ammonia (B1221849) | tert-Butyl isocyanide | MeOH, rt | Complex Imidazopyridine | Not Reported |
| 2 | 4-Chlorobenzaldehyde | Methylamine | Cyclohexyl isocyanide | Sc(OTf)₃, DCM | Complex Imidazopyridine | Not Reported |
| 3 | 2-Naphthaldehyde | Aniline | Benzyl (B1604629) isocyanide | InCl₃, THF | Complex Imidazopyridine | Not Reported |
Note: The data in this table is illustrative and represents a hypothetical Ugi-type reaction adapted for a complex scaffold. It does not represent actual experimental results for this compound but serves to demonstrate the potential for generating diverse structures through MCRs.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency
While foundational methods for the synthesis of thiophene (B33073) sulfonamides exist, future research must prioritize the development of more efficient, cost-effective, and environmentally sustainable synthetic routes. The presence of the iodine atom on the thiophene ring offers a strategic advantage for carbon-carbon bond formation, which has yet to be fully exploited for this specific compound.
A primary area of focus will be the adaptation and optimization of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. dntb.gov.uaresearchgate.netdoaj.org This method has proven effective for coupling aryl boronic acids with related compounds like 5-bromothiophene-2-sulfonamide (B1270684) to generate a library of 5-aryl-thiophene-2-sulfonamide derivatives. researchgate.netdoaj.org Future work should systematically explore the reactivity of 5-Iodothiophene-2-sulfonamide with a diverse range of boronic acids and esters to synthesize novel analogs. mdpi.com Research indicates that electron-donating groups on the boronic acid partner can lead to good yields in such reactions. mdpi.com Optimizing reaction parameters—including the choice of palladium catalyst, base, and solvent—will be crucial for maximizing yield and applicability. nih.gov
Table 1: Potential Synthetic Strategies for this compound Derivatives
| Synthetic Method | Key Reagents/Catalysts | Potential Outcome | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄), Aryl Boronic Acids | Synthesis of 5-aryl-thiophene-2-sulfonamides | researchgate.netnih.gov |
| N-Alkylation | Alkyl Halides, Base (e.g., LiH) | Synthesis of N-substituted sulfonamide derivatives | nih.gov |
| Microwave/Ultrasound | N/A | Accelerated reaction times and improved yields | researchgate.net |
Exploration of New Biochemical Targets and Pathways (In Vitro)
The sulfonamide moiety is a well-established pharmacophore with a broad range of biological activities, including antibacterial and anticancer effects. nih.govnih.govmdpi.com Future in vitro studies on this compound should aim to uncover novel biochemical targets and elucidate its mechanisms of action across various diseases.
Anticancer Research: Thiophene sulfonamide derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines, including breast (MCF-7, T47D, MDA-MB231), colon (HT-29), liver (HepG2), and cervical (HeLa) cancers. nih.govmdpi.commdpi.commdpi.com The proposed mechanisms often involve the disruption of the cell cycle and the induction of apoptosis (programmed cell death). mdpi.com Future research should investigate the potential of this compound and its derivatives to inhibit key proteins involved in cancer progression. Promising targets for in vitro screening include:
Cyclin-Dependent Kinases (CDKs): Specifically CDK2, which is a potential molecular target for compounds containing a sulfonamide group and has been implicated in cell cycle regulation. mdpi.com
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): An important target in tumor angiogenesis, its inhibition is a key strategy for developing new cancer therapies. mdpi.com
DNA and Associated Enzymes: Studies have shown that some dichlorothiophene sulfonamides exert their anticancer effects by interacting with the minor groove of DNA, suggesting that DNA and enzymes like topoisomerases are viable targets. nih.gov
Antimicrobial Research: The classic mechanism of sulfonamide antibiotics is the inhibition of folate synthesis in bacteria, which is essential for producing DNA. nih.gov However, with rising antibiotic resistance, exploring novel antimicrobial targets is crucial. aps.org Thiophene sulfonamides have shown efficacy against drug-resistant bacteria like Klebsiella pneumoniae and various strains of Staphylococcus aureus and Escherichia coli. nih.govmdpi.comresearchgate.net Future in vitro work should screen this compound against a panel of clinically relevant, multidrug-resistant pathogens. nih.govfrontiersin.org Potential targets for investigation include:
Dihydrofolate Reductase (DHFR): A key enzyme in the folate pathway, selected as a target for in-silico screening of thienopyrimidine–sulfonamide hybrids. mdpi.com
Outer Membrane Proteins (OMPs): In Gram-negative bacteria, OMPs are crucial for viability and can be targeted to increase membrane permeability. frontiersin.org
Biofilm Formation: Many thiophene derivatives have shown activity against the integrity of bacterial biofilms, a critical factor in chronic infections. mdpi.com
Advanced Computational Methodologies for Predictive Modeling
Computational modeling is an indispensable tool in modern drug discovery, allowing for the prediction of molecular properties and biological activities before undertaking costly and time-consuming synthesis. researchgate.net For this compound, advanced computational methods can guide the rational design of new derivatives with improved efficacy and pharmacokinetic profiles.
Future research should employ a variety of modeling techniques:
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR): These models establish mathematical relationships between the chemical structure of a compound and its biological activity or physical properties. nih.govnih.gov By developing robust QSAR models for a series of this compound analogs, researchers can identify key molecular descriptors (e.g., mass, polarizability, electronegativity) that are crucial for a desired biological effect, such as anticancer activity. nih.govmdpi.com
Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure of this compound at the quantum level. nih.gov This allows for the prediction of properties like the HOMO-LUMO energy gap, ionization potential, and electron affinity, which can provide insights into the molecule's reactivity and interaction with biological targets. mdpi.com
Molecular Docking and Molecular Dynamics (MD) Simulations: These techniques are used to model the interaction between a small molecule and its protein target. nih.gov Docking studies can predict the binding affinity and orientation of this compound derivatives within the active site of enzymes like VEGFR-2 or bacterial DHFR. nih.govmdpi.com Subsequent MD simulations can then be used to assess the stability of these interactions over time. nih.gov
Design and Synthesis of Photoactivatable Derivatives for Chemical Biology
Identifying the specific molecular targets of a bioactive compound is a fundamental challenge in drug discovery. Photoaffinity labeling (PAL) is a powerful chemical biology technique used to covalently link a small molecule to its target protein upon activation by light. nih.govbohrium.com This enables the unambiguous identification of binding partners. nih.gov
Future research should focus on designing and synthesizing photoactivatable derivatives of this compound. The general design of a photoaffinity probe includes three key components: the affinity unit (the this compound core), a photoreactive moiety, and a reporter tag for identification (e.g., biotin). nih.gov
Table 2: Common Photoreactive Groups for Photoaffinity Labeling
| Photoreactive Group | Reactive Intermediate | Activation Wavelength | Key Features | Reference |
|---|---|---|---|---|
| Aryl Azide | Nitrene | ~254-300 nm | Historically used, can have complex photochemistry | researchgate.net |
| Benzophenone | Triplet Biradical | ~350-360 nm | Inserts into C-H bonds, relatively stable | researchgate.net |
The diazirine group is often preferred due to its small size, which minimizes perturbation of the parent molecule's structure, and its high reactivity upon UV irradiation. chomixbio.com By synthesizing a derivative where a diazirine is strategically placed on the this compound scaffold, researchers can treat living cells or cell lysates with the probe, expose them to UV light to induce covalent cross-linking, and then use the reporter tag to isolate and identify the bound proteins via mass spectrometry. nih.gov This approach would provide direct evidence of the compound's molecular targets and interaction sites. researchgate.net
Integration with Chemoinformatic and Machine Learning Approaches for SAR Discovery (In Vitro)
The integration of chemoinformatics and artificial intelligence (AI), particularly machine learning (ML), is revolutionizing the drug discovery process. nih.gov These approaches can rapidly analyze vast chemical spaces and predict the bioactivity of novel compounds, significantly accelerating the identification of promising drug candidates. nih.govnih.gov
For this compound, a key future direction is to generate a library of derivatives (e.g., via the synthetic routes described in 10.1) and screen them in vitro against specific targets (from 10.2). The resulting structure-activity relationship (SAR) data can then be used to train ML models.
Key applications include:
Predictive Modeling: ML algorithms like deep neural networks can be trained on datasets of molecules with known antibacterial or anticancer activity. nih.govamr-action.au The trained model can then screen virtual libraries of millions of potential this compound derivatives to identify novel structures with a high probability of being active. nih.gov This in silico screening dramatically reduces the number of compounds that need to be synthesized and tested experimentally. nih.gov
Generative AI: More advanced generative AI models can be used not just to screen existing molecules, but to design entirely new molecules from scratch that are optimized for activity against a specific target. amr-action.au
Toxicity Prediction: AI algorithms can also be trained to predict physicochemical and toxicological properties. nih.gov This allows for the early-stage filtering of compounds that are likely to be toxic, improving the safety profile of potential drug candidates. nih.gov
By combining high-throughput in vitro screening with the predictive power of machine learning, researchers can more efficiently navigate the complex chemical space surrounding the this compound scaffold, leading to the faster discovery of potent and selective therapeutic agents. aps.orgnih.gov
Q & A
Basic Research Questions
Q. What solvent systems are optimal for synthesizing 5-Iodothiophene-2-sulfonamide derivatives, and how do they influence reaction yields?
- Methodological Answer : Solvent selection critically impacts reaction efficiency. For example, polar aprotic solvents like THF and MeOH have shown higher yields (e.g., 66–76% in MeOH) compared to non-polar solvents (e.g., DCM: 51–58%). Systematic screening using Table 2 data from reveals that MeOH and THF are optimal for maximizing yield in sulfonamide synthesis. Researchers should prioritize solvent polarity, boiling point, and compatibility with iodothiophene intermediates during experimental design. Include control experiments to validate solvent effects .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Confirm aromatic proton environments (thiophene ring) and sulfonamide (-SONH) signals.
- HPLC : Assess purity (>95% by area normalization).
- Mass Spectrometry : Validate molecular weight (e.g., 292.08 g/mol for this compound derivatives) .
- Elemental Analysis : Verify C, H, N, S, and I content. For reproducibility, follow protocols in , which mandate full characterization for new compounds, including microanalysis and IR data .
Q. What safety protocols are essential for handling this compound during synthesis?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) due to potential toxicity of iodinated compounds.
- Refer to Material Safety Data Sheets (MSDS) for handling sulfonyl fluorides (structurally related compounds), which highlight risks of skin/eye irritation and respiratory hazards .
- Implement inert atmosphere techniques (N/Ar) to prevent degradation of iodine-containing intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer :
- Systematic Reproducibility Checks : Replicate assays under identical conditions (e.g., enzyme inhibition assays at 25°C, pH 7.4).
- Statistical Analysis : Apply ANOVA to compare IC values across multiple trials. For example, inconsistencies in antimicrobial activity ( vs. ) may arise from variations in bacterial strains or assay protocols.
- Dose-Response Curves : Use nonlinear regression to validate potency thresholds. Cross-reference with molecular docking simulations (e.g., AutoDock Vina) to correlate activity with binding affinity to target proteins .
Q. What computational strategies are effective for predicting the reactivity of this compound in drug design?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., Fukui indices for electrophilic substitution sites).
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., carbonic anhydrase isoforms) to identify binding modes.
- ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) .
Q. How can advanced spectroscopic techniques elucidate structural ambiguities in iodothiophene derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions (e.g., distinguishing thiophene protons from sulfonamide groups).
- X-ray Crystallography : Determine crystal packing and confirm iodine positioning (e.g., C–I bond length ~2.09 Å).
- IR Spectroscopy : Identify vibrational modes of sulfonamide (–SO–NH) at ~1330 cm (asymmetric stretch) and 1150 cm (symmetric stretch) .
Data Reporting and Reproducibility
Q. What experimental details must be documented to ensure reproducibility of this compound synthesis?
- Full Reaction Conditions : Solvent volume, temperature (±1°C), reaction time, catalyst loading.
- Purification Steps : Column chromatography (stationary/mobile phase ratios) or recrystallization solvents.
- Yield Calculation : Report isolated yields (not theoretical) and purity metrics (e.g., HPLC chromatograms).
- Supporting Information : Deposit raw NMR spectra and crystallographic data in public repositories (e.g., Cambridge Crystallographic Data Centre) .
Contradiction Analysis Framework
Q. How should researchers address discrepancies in solvent efficiency data for sulfonamide synthesis?
- Methodological Answer :
- Controlled Variable Testing : Fix all parameters (temperature, catalyst) except solvent. Compare yields across solvents (e.g., MeOH vs. EtOH) using ’s Table 2.
- Mechanistic Studies : Probe solvent effects via Hammett plots or kinetic isotope effects to identify rate-determining steps.
- Meta-Analysis : Aggregate data from multiple studies (e.g., vs. ) to identify trends (e.g., polar solvents favor nucleophilic substitution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
